(R)-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromomethylbenzyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.
Introduction of the Bromomethylbenzyl Group: The bromomethylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromo-3-methylbenzyl chloride and the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the bromomethylbenzyl group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, ®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromomethylbenzyl group may enhance the compound’s binding affinity and specificity, while the tert-butyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzonitrile: This compound shares the bromomethylbenzyl group but lacks the piperazine ring and tert-butyl group.
tert-Butyl 4-bromo-3-methylbenzoate: Similar in having the tert-butyl ester and bromomethylbenzyl group but without the piperazine ring.
Uniqueness
®-tert-butyl 4-(4-bromo-3-methylbenzyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring, bromomethylbenzyl group, and tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2R)-4-[(4-bromo-3-methylphenyl)methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-13-10-15(6-7-16(13)19)12-20-8-9-21(14(2)11-20)17(22)23-18(3,4)5/h6-7,10,14H,8-9,11-12H2,1-5H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFMOJNYQSXAM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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